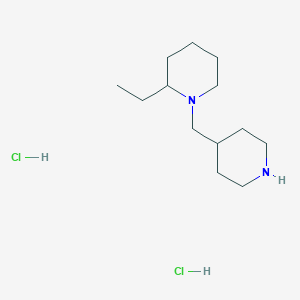

2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing nitrogen atoms. The compound name reflects the structural hierarchy beginning with the primary piperidine ring system as the base structure. The nomenclature convention establishes piperidine as the parent heterocycle, which consists of a six-membered saturated ring containing one nitrogen atom.

The numbering system for piperidine derivatives begins at the nitrogen atom, designated as position 1, with subsequent carbon atoms numbered sequentially around the ring. In this compound, the ethyl substituent occupies position 2 of the primary piperidine ring, indicating its attachment to the carbon atom adjacent to the nitrogen. The systematic name incorporates the descriptor "4-piperidinylmethyl" to indicate the presence of a second piperidine ring connected through a methylene bridge at position 4 of the secondary ring system.

The dihydrochloride designation indicates the formation of a salt through protonation of both nitrogen atoms in the molecule, with two chloride counterions providing charge neutralization. This salt formation represents a common approach in pharmaceutical chemistry to enhance water solubility and stability of amine-containing compounds. The Chemical Abstracts Service registry number 1220034-34-3 provides unique identification for this specific compound within chemical databases.

Molecular Formula and Stoichiometric Composition

The molecular formula C₁₃H₂₈Cl₂N₂ accurately represents the stoichiometric composition of this compound. This formula encompasses thirteen carbon atoms, twenty-eight hydrogen atoms, two nitrogen atoms, and two chlorine atoms, reflecting the complete chemical composition including the salt-forming components.

The molecular weight calculations based on standard atomic masses yield a value of 283.28082 grams per mole. The carbon framework consists of two piperidine rings (C₅H₁₀N each in their base forms) connected by a methylene bridge, with an additional ethyl group providing the remaining carbon and hydrogen atoms. The nitrogen content derives exclusively from the two piperidine ring systems, each contributing one nitrogen atom to the overall molecular structure.

| Component | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon atoms | 13 | 156.13 g/mol |

| Hydrogen atoms | 28 | 28.28 g/mol |

| Nitrogen atoms | 2 | 28.02 g/mol |

| Chlorine atoms | 2 | 70.90 g/mol |

| Total | 45 | 283.33 g/mol |

The stoichiometric relationships within the molecule demonstrate the presence of approximately 2.15 hydrogen atoms per carbon atom, indicating a saturated aliphatic character consistent with the piperidine ring systems. The nitrogen-to-carbon ratio of 2:13 reflects the heterocyclic nature of the compound, with nitrogen atoms serving as the heteroatoms within the ring structures.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic analysis of piperidine derivatives reveals significant conformational characteristics that influence their three-dimensional molecular architecture. Research on related piperidine compounds demonstrates that the conformation of six-membered heterocycles is primarily determined by the hybridization state of carbon atoms adjacent to the nitrogen heteroatom. In saturated piperidine systems, the carbon atoms maintain sp³ hybridization, which favors adoption of chair conformations for optimal geometric stability.

The chair conformation represents the most thermodynamically stable arrangement for piperidine rings, characterized by specific puckering parameters and minimal steric strain. Structural analysis of similar compounds indicates that piperidine rings exhibit total puckering amplitudes typically ranging from 0.50 to 0.55 Angstroms, with Cremer parameters θ approaching 180 degrees for ideal chair conformations. These conformational characteristics directly influence the spatial orientation of substituents and their potential interactions with biological targets.

The methylene bridge connecting the two piperidine rings in this compound introduces conformational flexibility around the C-N and C-C bonds. This flexibility allows for multiple rotational conformers, each potentially exhibiting different biological activities or physicochemical properties. The ethyl substituent at position 2 of the primary piperidine ring contributes additional conformational complexity through rotation around the C-C bond connecting the ethyl group to the ring system.

Intermolecular interactions in the crystalline state involve hydrogen bonding between the protonated nitrogen atoms and chloride counterions. These electrostatic interactions contribute to crystal packing arrangements and influence the overall stability of the solid-state structure. The dihydrochloride salt formation typically results in extended hydrogen-bonding networks that stabilize specific conformational arrangements in the crystalline phase.

Stereochemical Considerations in Piperidine Derivatives

Stereochemical analysis of piperidine derivatives encompasses multiple aspects of molecular geometry and spatial arrangement. The conformational flexibility of piperidine rings allows for dynamic equilibrium between different spatial arrangements, particularly concerning the orientation of substituents relative to the ring plane. In chair conformations, substituents can occupy either axial or equatorial positions, with equatorial orientations generally preferred due to reduced steric interactions.

The nitrogen atom in piperidine rings exhibits pyramidal geometry with the lone pair occupying a defined spatial position. This lone pair orientation influences the overall molecular conformation and potential intermolecular interactions. In the dihydrochloride salt form, protonation of the nitrogen atoms results in tetrahedral geometry around these centers, eliminating the conformational flexibility associated with nitrogen inversion processes.

Research on piperidine conformational behavior indicates that the presence of substituents at different ring positions significantly influences the preferred conformational arrangements. The ethyl substituent at position 2 in the target compound preferentially adopts an equatorial orientation to minimize 1,3-diaxial interactions with other ring substituents. This conformational preference affects the overall molecular shape and the spatial positioning of the second piperidine ring system.

The methylene bridge connecting the two piperidine rings introduces additional stereochemical complexity through the potential for restricted rotation around the C-N bond. This restriction can result in the formation of conformational isomers with different spatial arrangements of the piperidine rings relative to each other. The energy barriers associated with these conformational interconversions influence the dynamic behavior of the molecule in solution and its potential biological activity profiles.

Crystallographic studies of related bis-piperidine compounds demonstrate that the relative orientations of the two ring systems can vary significantly depending on the nature and position of connecting groups. In the case of 4-piperidinylmethyl substitution, the methylene linker provides sufficient flexibility to accommodate multiple conformational arrangements while maintaining favorable geometric parameters for both piperidine rings.

Properties

IUPAC Name |

2-ethyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.2ClH/c1-2-13-5-3-4-10-15(13)11-12-6-8-14-9-7-12;;/h12-14H,2-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTAJAUEPHSGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Ethylpiperidine with Piperidinylmethyl Chloride

This is the most established and direct method for synthesizing the target compound. The process involves nucleophilic substitution where 2-ethylpiperidine reacts with piperidinylmethyl chloride under controlled conditions:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Dissolution of 2-ethylpiperidine | In an inert solvent such as dichloromethane or ethanol | - |

| 2 | Addition of piperidinylmethyl chloride | Under a nitrogen atmosphere | - |

| 3 | Base addition (e.g., sodium hydroxide or potassium carbonate) | To facilitate nucleophilic attack | Ensures deprotonation and enhances nucleophilicity |

| 4 | Heating and stirring | Typically at reflux for several hours | Reaction progress monitored via TLC or HPLC |

| 5 | Work-up | Extraction, washing, and purification | Purified by recrystallization or chromatography |

This method is favored for its simplicity and high efficiency, producing the intermediate that is then converted into the dihydrochloride salt.

Formation via Reductive Amination

An alternative approach involves the reductive amination of the corresponding aldehyde or ketone derivatives:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of aldehyde/ketone precursor | From oxidation or other functionalization | For example, oxidation of the corresponding alcohol |

| 2 | Condensation with piperidinylmethylamine | In presence of a reducing agent such as sodium triacetoxyborohydride | Typically in an aprotic solvent like dichloromethane |

| 3 | Purification | Via chromatography | Produces the secondary amine intermediate |

This route allows for selective functionalization and can be optimized for yield and purity.

Multi-step Synthesis Involving Cyclization and Functional Group Transformations

Based on research findings, more complex pathways involve initial synthesis of substituted piperidines followed by ring modifications:

This approach is suitable for large-scale synthesis and allows structural diversification.

Preparation of the Dihydrochloride Salt

Following the synthesis of the free base, conversion to the dihydrochloride salt is achieved by:

- Dissolving the free base in anhydrous ethanol or methanol

- Bubbling or adding gaseous hydrogen chloride (HCl) or using HCl in diethyl ether

- Crystallization of the salt by cooling or solvent evaporation

This step ensures the compound's stability and facilitates its handling in research applications.

Data Table Summarizing Key Preparation Parameters

| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Purity & Yield | Remarks |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-ethylpiperidine + piperidinylmethyl chloride | NaOH/K2CO3 | Dichloromethane/Ethanol | Reflux, inert atmosphere | High yield (~80-90%) | Widely used |

| Reductive Amination | Aldehyde/ketone + amine | NaBH(OAc)3 | Dichloromethane | Room temp, inert | Moderate to high | Selective |

| Multi-step Synthesis | Pyridine derivatives | Various reagents | Organic solvents | Controlled heating | Variable | For structural diversification |

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

- Building Block : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its piperidine structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

- Reagent in Organic Reactions : It is employed as a reagent in several organic reactions, facilitating transformations that lead to the formation of other functional groups or complex structures.

Biological Applications

Neurotransmitter Interaction Studies

- Receptor Binding : Research indicates that 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride interacts with neurotransmitter systems, particularly affecting opioid, serotonin, and dopamine receptors. These interactions are crucial for understanding its potential effects on mood regulation and pain modulation.

- Analgesic Properties : The compound has shown promise in pain relief applications, potentially through its modulation of pain pathways. This makes it a candidate for further pharmacological studies aimed at developing new analgesics .

Medicinal Applications

Therapeutic Potential

- Drug Discovery : Ongoing research is exploring the compound's therapeutic applications in drug discovery. Its structural features suggest potential efficacy in treating various neurological disorders, including Alzheimer's disease and other neurodegenerative conditions .

- Neuroprotective Activity : Studies have demonstrated that this compound exhibits neuroprotective effects in models of cerebral ischemia. It has been shown to reduce infarction size in experimental models, indicating its potential for treating acute neurological events .

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride with structurally related piperidine derivatives:

*Calculated based on the methyl analog (CAS 1211495-66-7) with an additional CH₂ group.

Key Observations:

- Dihydrochloride Form : Similar to 2-(4-piperidinylmethyl)pyridine diHCl, the dual hydrochloride salt enhances aqueous solubility and stability .

- Aromatic vs. Aliphatic Moieties : Compounds with aromatic substituents (e.g., diphenylmethoxy in CAS 65214-86-0) exhibit higher molecular weights and distinct electronic properties compared to aliphatic analogs .

G-Quadruplex Binding Potential

In silico studies highlight N-(4-piperidinylmethyl)amine derivatives as dual binders of c-myc and c-Kit G-quadruplex DNA structures, which regulate oncogene transcription .

Comparison with Pyridine-Containing Analogs

2-(4-Piperidinylmethyl)pyridine diHCl (CAS 886886-02-8) features a pyridine ring, which introduces electron-withdrawing effects that may enhance nucleophilicity at the piperidine nitrogen . In contrast, the target compound’s fully saturated piperidine rings may favor hydrophobic interactions in biological systems.

Biological Activity

2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacodynamics, therapeutic applications, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a piperidine core with an ethyl group and a piperidinylmethyl substituent. Its chemical formula is C13H20Cl2N2, and it exists as a dihydrochloride salt to enhance solubility and stability in biological systems.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It is believed to act as a selective antagonist or modulator at various receptors, including:

- Nicotinic Acetylcholine Receptors : Influencing neurotransmission and potentially affecting cognitive functions.

- Dopaminergic Systems : Modulating dopamine pathways which are crucial in mood regulation and reward mechanisms.

Pharmacological Effects

Research indicates multiple pharmacological effects, including:

- Antidepressant Activity : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models, suggesting potential for treating depression.

- Analgesic Properties : The compound may also possess analgesic effects, which could be beneficial in pain management therapies.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. Key findings from SAR studies include:

- Substituent Variations : Altering the alkyl groups on the piperidine ring can significantly affect receptor binding affinity and selectivity.

- Chirality : The stereochemistry of the piperidine moiety plays a crucial role in determining the biological activity, with specific enantiomers showing enhanced potency.

Study 1: Antidepressant Effects

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of piperidine derivatives, including this compound. The results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors (PubMed ID: 21875808) .

Study 2: Analgesic Activity

Another investigation assessed the analgesic properties of similar compounds using the hot plate test in rodents. Results demonstrated that administration of these compounds led to increased pain thresholds, indicating potential for pain relief applications (ResearchGate Publication ID: 346435228) .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Compound A | Similar | Moderate analgesic | Less potent than target compound |

| Compound B | Similar | Antidepressant | Comparable efficacy but different side effect profile |

| Compound C | Dissimilar | No significant effects | Lacks necessary functional groups |

Q & A

Basic Research Questions

Q. What are the essential steps for synthesizing 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized by reacting halogenated intermediates (e.g., 2-chloropyridine) with amines under basic conditions (e.g., potassium carbonate in dimethylformamide). Post-reaction, the product is treated with hydrochloric acid to form the dihydrochloride salt . Purification via silica gel chromatography (using solvents like chloroform:methanol:ammonia mixtures) and recrystallization (e.g., ethanol) ensures high purity (>99%) .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and stereochemistry. Melting point analysis (e.g., decomposition at 219°C) and mass spectrometry (to confirm molecular weight) are also essential. High-performance liquid chromatography (HPLC) can assess purity .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

- Methodological Answer : Use anhydrous solvents (e.g., dimethylformamide) under inert atmospheres (e.g., nitrogen). Store intermediates in desiccators with silica gel and minimize exposure to moisture. Safety protocols, such as wearing nitrile gloves and working in fume hoods, are critical to avoid degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in piperidine derivative synthesis?

- Methodological Answer : Variables like temperature, solvent polarity, and catalyst selection significantly impact yield. For instance, refluxing in methanol/water mixtures enhances solubility of intermediates, while adjusting pH (via sodium acetate) stabilizes reactive groups. Continuous flow reactors may improve scalability and reduce side reactions .

Q. What strategies resolve contradictions in pharmacological data, such as variable inhibition rates across studies?

- Methodological Answer : Cross-validate assays using standardized positive controls (e.g., GBR-12909 dihydrochloride for dopamine reuptake studies). Solubility issues, as noted in some studies, can be mitigated by using co-solvents (e.g., DMSO) or derivatizing the compound. Statistical outlier analysis and dose-response curve adjustments further clarify discrepancies .

Q. How do structural modifications (e.g., substituent position on the piperidine ring) alter biological activity?

- Methodological Answer : Substituting electron-withdrawing groups (e.g., sulfonyl) or extending alkyl chains (e.g., ethyl vs. methyl) can modulate receptor binding affinity. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives show enhanced enzyme inhibition due to increased steric hindrance and hydrophobicity .

Q. What computational tools aid in predicting the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical functional groups for activity. Validate predictions with in vitro assays (e.g., radioligand binding) .

Data Analysis and Experimental Design

Q. How to design a robust assay for evaluating the compound’s impact on neurotransmitter reuptake?

- Methodological Answer : Use radiolabeled neurotransmitters (e.g., ³H-serotonin) in synaptosomal preparations. Include positive controls (e.g., venlafaxine hydrochloride for serotonin) and negative controls (vehicle-only). Normalize data to protein content and express inhibition as % of control activity. Triplicate measurements reduce variability .

Q. What are best practices for comparing reactivity of similar piperidine derivatives?

- Methodological Answer : Conduct parallel reactions under identical conditions (solvent, temperature, catalyst loading). Monitor reaction progress via TLC or LC-MS. Compare yields, purity, and byproduct profiles. For example, 2-(Piperidin-2-yl)pyridine derivatives exhibit distinct reactivity due to steric effects compared to 4-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.